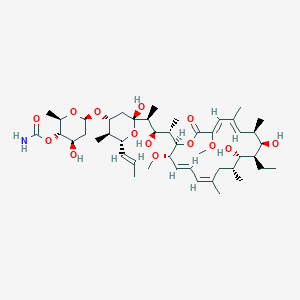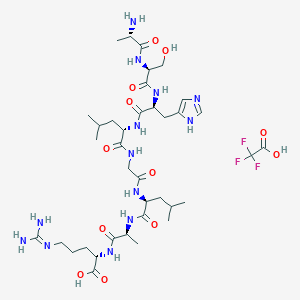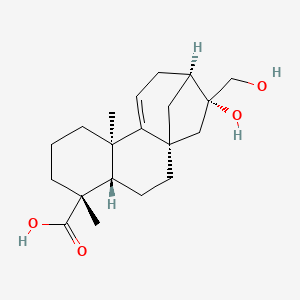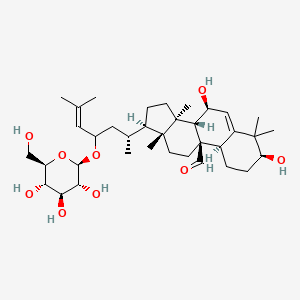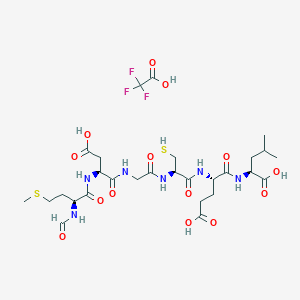
Foxy-5 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foxy-5 (TFA) is a synthetic peptide that mimics the WNT5A protein, a non-canonical member of the Wnt family. It is primarily used as a WNT5A agonist, triggering cytosolic free calcium signaling without affecting β-catenin activation. This compound is significant in cancer research due to its ability to impair the migration and invasion of epithelial cancer cells, thereby reducing metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Foxy-5 (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of Foxy-5 (TFA) follows a similar SPPS approach but on a larger scale. The process is optimized for higher yields and purity, involving automated peptide synthesizers and large-scale HPLC systems for purification .
Chemical Reactions Analysis
Types of Reactions: Foxy-5 (TFA) primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature.
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).
Conditions: The synthesis is carried out under inert atmosphere conditions, typically using nitrogen gas to prevent oxidation.
Major Products: The major product of the synthesis is the Foxy-5 (TFA) peptide itself, which is then purified to remove any side products or unreacted starting materials .
Scientific Research Applications
Foxy-5 (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-based drug design.
Biology: Investigated for its role in cell signaling pathways, particularly in the Wnt signaling pathway.
Medicine: Explored as a therapeutic agent for preventing cancer metastasis, particularly in breast, prostate, and colon cancers. .
Mechanism of Action
Foxy-5 (TFA) mimics the WNT5A protein by binding to its receptors on the cell surface, triggering cytosolic free calcium signaling. This signaling pathway is independent of β-catenin activation, which is a hallmark of canonical Wnt signaling. By activating this non-canonical pathway, Foxy-5 (TFA) impairs the migration and invasion of cancer cells, thereby reducing their metastatic potential .
Comparison with Similar Compounds
WNT5A Protein: The natural ligand that Foxy-5 (TFA) mimics.
Fz7-21: A peptide antagonist of the FZD7 receptor, another member of the Wnt family.
NLS-StAx-h: A selective inhibitor of Wnt signaling.
Uniqueness of Foxy-5 (TFA): Foxy-5 (TFA) is unique in its ability to selectively activate the non-canonical Wnt signaling pathway without affecting β-catenin activation. This selective activation is crucial for its anti-metastatic effects, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O12S2.C2HF3O2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3;3-2(4,5)1(6)7/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44);(H,6,7)/t14-,15-,16-,17-,18-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBGNYFFUUHBLL-HGIJKBOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43F3N6O14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
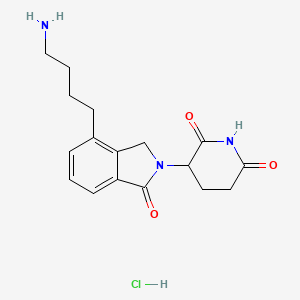
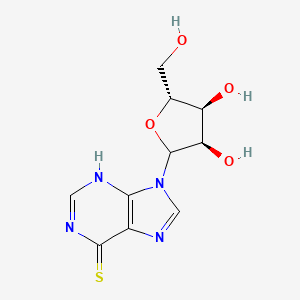
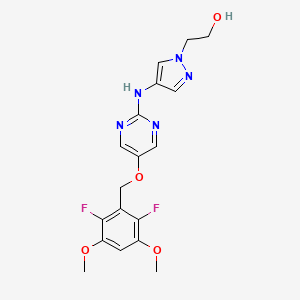
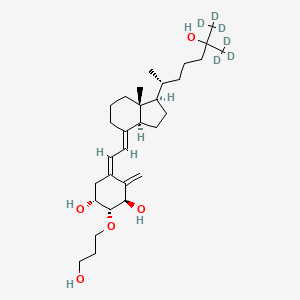
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8085378.png)
![(4R,7S,13R,16S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B8085380.png)
![2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8085384.png)
![[Met5]-Enkephalin, amide TFA](/img/structure/B8085385.png)
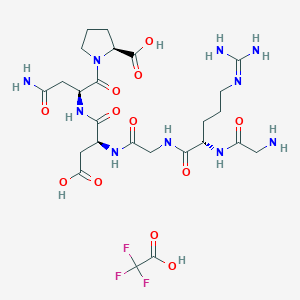
![N-[(3R,6S,9S,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid](/img/structure/B8085399.png)
